

Application Note and Protocol: Ion Exchange Chromatography for Antimony-125 Purification

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Compound of Interest

Compound Name: Antimony-125

Cat. No.: B081612

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Antimony-125 (Sb-125) is a radioisotope with a half-life of 2.77 years, produced via neutron irradiation of Tin-124 (^{124}Sn).^{[1][2]} The production pathway is as follows: $^{124}\text{Sn} (n,\gamma) \rightarrow ^{125}\text{Sn} (\beta^-) \rightarrow ^{125}\text{Sb}$.^{[1][2]} Due to its relatively long half-life and gamma emissions, high-purity Sb-125 is crucial for various applications, including its use as a tracer and in industrial radiography. The primary challenge in its production is the efficient separation from the bulk irradiated tin target material and other potential radionuclidic impurities. Ion exchange chromatography offers a robust and effective method for this purification, leveraging the different chemical behaviors of antimony and tin in specific media.

This document provides a detailed protocol for the purification of **Antimony-125** from an irradiated tin target using anion exchange chromatography. It also presents data on various resins and conditions used for antimony separation.

Principle of Separation

The separation of antimony from tin by ion exchange chromatography is based on the differential formation of charged species in acidic solutions. In concentrated hydrochloric acid, both tin (IV) and antimony (V) form stable anionic chloro-complexes, such as $[\text{SnCl}_6]^{2-}$ and $[\text{SbCl}_6]^-$. These complexes can be strongly adsorbed onto a strongly basic anion exchange resin.

By carefully adjusting the concentration of the hydrochloric acid eluent, a separation can be achieved. Tin chloro-complexes are less stable at lower HCl concentrations and can be selectively eluted from the column, while the antimony chloro-complex remains bound to the resin. Subsequently, **Antimony-125** can be eluted using a different eluent, such as nitric acid, which disrupts the chloro-complex and releases the antimony from the resin. This process allows for a high degree of purification.[\[1\]](#)

Data Presentation

The following tables summarize quantitative data for the purification of **Antimony-125** using various ion exchange methods.

Table 1: Ion Exchange Resins for Antimony Separation

Resin Type	Functional Group	Application	Reference
Strongly Basic Anion	Quaternary Ammonium	Separation of Sb-125 from irradiated Tin	[1] [2] [3]
Strong Acid Cation	Sulfonic Acid	Removal of cationic Antimony from acidic streams	[3]
Chelating Resin	Aminophosphonic	Removal of Antimony from copper electrolyte	[4] [5]
Inorganic Ion Exchanger	Metal Oxide (MOM)	Removal of Sb-125 from nuclear power plant water	[6] [7]
Weakly Basic Anion	-	Separation of Bi/Sb chloro-complexes	[8]

Table 2: Performance Data for Sb-125 Purification from Irradiated Tin

Parameter	Value	Conditions	Reference
Sb-125 Recovery Yield	98%	Elution with aqueous nitric acid (1:10 v/v)	[1]
Tin Recovery Yield	99%	Elution with 0.8M HCl	[1]
Decontamination Factor	$10^4 - 10^5$	For removal of tin from Sb-125 in one cycle	[2]
Final Purity	$\leq 0.1\%$ Sb-125 in tin	Post-separation analysis	[1]

Experimental Protocol: Purification of Sb-125 from Irradiated Tin

This protocol details the separation of **Antimony-125** from a neutron-irradiated Tin-124 target using a strongly basic anion exchange resin.[1][2]

1. Materials and Reagents

- Resin: Strongly basic anion exchange resin (e.g., Dowex-1, AV-17).[1]
- Irradiated Target: Neutron-irradiated metallic tin enriched in ^{124}Sn .
- Concentrated Hydrochloric Acid (HCl).
- Hydrogen Peroxide (H_2O_2) or Bromine (Br_2).
- 0.8M Hydrochloric Acid (HCl).
- Aqueous Nitric Acid (HNO_3) (1:10 v/v).
- Deionized Water.
- Chromatography Column.
- Peristaltic Pump.

- Fraction Collector.
- Gamma Spectrometer for analysis.

2. Column Preparation

- Prepare a slurry of the strongly basic anion exchange resin in deionized water.
- Pour the slurry into the chromatography column, allowing it to settle and form a packed bed. Avoid air bubbles.
- Wash the column with several column volumes (CVs) of deionized water.
- Equilibrate the column by passing 3-5 CVs of concentrated HCl through it.

3. Target Dissolution and Sample Loading

- Dissolve the irradiated tin metal sample in concentrated HCl.[\[1\]](#)
- During dissolution, add a small amount of an oxidizing agent like hydrogen peroxide or bromine to ensure tin is in the tetravalent state (Sn^{4+}) and antimony is in the pentavalent state (Sb^{5+}).[\[1\]](#)[\[2\]](#) This promotes the formation of stable anionic chloro-complexes.
- Once fully dissolved, carefully load the solution onto the top of the equilibrated anion exchange column at a controlled flow rate.
- Collect the column effluent during loading to check for any premature breakthrough of Sb-125.

4. Elution of Tin

- After loading, wash the column with a small volume of concentrated HCl to remove any residual sample from the column walls.
- Begin the elution of tin by passing 0.8M HCl through the column.[\[1\]](#)
- Collect the eluate in fractions. Tin is expected to be completely eluted within 8-9 CVs.[\[1\]](#)

- Monitor the fractions using gamma spectrometry to confirm the removal of tin isotopes (e.g., ^{119m}Sn can be used as a marker) and to ensure no Sb-125 is co-eluting.[1]

5. Elution of **Antimony-125**

- Once the tin has been completely eluted, switch the eluent to aqueous nitric acid (1:10 v/v).
- Pass 7-8 CVs of the nitric acid solution through the column to elute the purified Sb-125.[1]
- Collect the eluate containing the purified Sb-125 in separate fractions.
- Combine the fractions that show high Sb-125 activity.

6. Quality Control

- Perform gamma-ray spectrometry on the final purified Sb-125 solution to assess its radionuclidic purity.
- Analyze the eluted tin fraction to determine the recovery of the target material and quantify any residual Sb-125 activity.[1]
- Calculate the overall recovery yield of Sb-125 and the decontamination factor from tin.

Visualization

The following diagram illustrates the experimental workflow for the purification of **Antimony-125**.



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Caption: Workflow for Sb-125 purification via anion exchange chromatography.

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References

- 1. inis.iaea.org [inis.iaea.org]
- 2. Recovery of antimony-125 from tin-124 irradiated by neutrons [inis.iaea.org]
- 3. US4046688A - Removal of antimony from industrial streams - Google Patents [patents.google.com]
- 4. The Use of Ion Exchange (IX) to Improve Revenue via the Removal of Impurities | Ecolab [[purolite.com](https://www.purolite.com)]
- 5. researchgate.net [researchgate.net]
- 6. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 7. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 8. belmar-technologies.com [belmar-technologies.com]
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